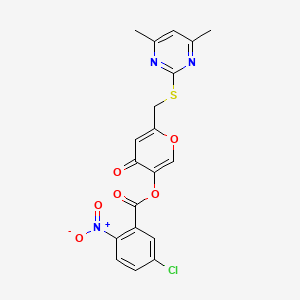

![molecular formula C15H17N3O2S B2457454 5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole CAS No. 477858-16-5](/img/structure/B2457454.png)

5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

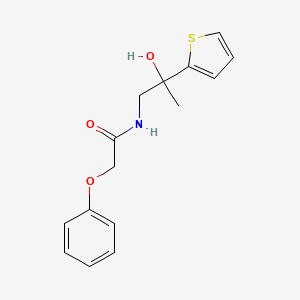

5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole is a chemical compound with the CAS number 477858-16-5 . It is also known by other names such as (E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino N-ethylcarbamate .

Molecular Structure Analysis

The molecular structure of this compound is complex, as suggested by its name. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with various functional groups, including a methyl group, a phenyl group, and an ethylamino carbonyl group .Applications De Recherche Scientifique

- Application : Researchers have employed high-throughput calculations and machine learning methods to evaluate one million molecules. By considering reduction potential, they identified promising candidates. Notably, naphthalene-1,4,5,8-tetraone emerged as an advanced organic electrode material. It exhibits high reduction potential, energy density, and impressive cycling stability (2500 cycles at 1 A g⁻¹) with a discharge voltage of 2.5 V .

- Application : In the textile industry, cyanuric chloride is used for dye chemistry. Its reactivity with electron-donating groups (such as amino groups) leads to stronger bonds and restricted free rotation, making it valuable in dye synthesis .

- Application : 5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole can serve as a substrate in reductive amination reactions. For instance, it can be converted into cyclohexylamine using enzymes like LhAmDH (Lysinibacillus hemicellulosilyticus Amine Dehydrogenase) and FDH (Formate Dehydrogenase) with high conversion rates .

Organic Electrode Molecules for Lithium-Ion Batteries

Dye Chemistry and Textile Industry

Reductive Amination of Carbonyl Compounds

Propriétés

IUPAC Name |

[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] N-ethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-4-16-15(19)20-18-11(3)13-10(2)17-14(21-13)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,16,19)/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFTYKJCWDFBBX-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)ON=C(C)C1=C(N=C(S1)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)O/N=C(\C)/C1=C(N=C(S1)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole; acetonitrile](/img/structure/B2457375.png)

![1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2457378.png)

![2-{4-[(4-methoxybenzyl)thio]-1H-pyrrolo[3,2-c]pyridin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2457384.png)

![4-Thiophen-3-yl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide](/img/structure/B2457385.png)

![2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B2457389.png)

![[1-(1,1-Difluoroethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B2457392.png)